2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide
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Overview
Description
2-(2,4-Dioxo-1,3-diazaspiro[45]decan-3-yl)-N-isopentylacetamide is a complex organic compound with a unique spirocyclic structure This compound is characterized by its diazaspirodecane core, which is a bicyclic system containing nitrogen atoms
Scientific Research Applications
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for targeting specific diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable diamine with a diketone to form the diazaspirodecane core. This is followed by the introduction of the acetamide group through acylation reactions. The final step involves the attachment of the isopentyl group via alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, pH, and solvent system to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Mechanism of Action
The mechanism of action of 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The diazaspirodecane core plays a crucial role in its binding affinity and specificity, while the isopentyl group may enhance its lipophilicity and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
- Methyl 2-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate
Uniqueness
Compared to similar compounds, 2-(2,4-Dioxo-1,3-diazaspiro[45]decan-3-yl)-N-isopentylacetamide stands out due to the presence of the isopentyl group, which can significantly influence its chemical properties and biological activity
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-11(2)6-9-16-12(19)10-18-13(20)15(17-14(18)21)7-4-3-5-8-15/h11H,3-10H2,1-2H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWGUFYIPQEICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C2(CCCCC2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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